molecular formula C6H13NO B1266515 2-(Aminomethyl)tetrahydropyran CAS No. 6628-83-7

2-(Aminomethyl)tetrahydropyran

Cat. No.: B1266515
CAS No.: 6628-83-7
M. Wt: 115.17 g/mol
InChI Key: NYGCBQKDTGBHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)tetrahydropyran is an organic compound with the molecular formula C6H13NO. It is a derivative of tetrahydropyran, which is a six-membered ring containing five carbon atoms and one oxygen atom. This compound is known for its unique structure, which includes an aminomethyl group attached to the tetrahydropyran ring. It is used in various scientific research applications due to its interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)tetrahydropyran can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with formaldehyde and ammonia, which results in the formation of the aminomethyl group. This reaction typically requires acidic conditions and a catalyst to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalyst, can vary depending on the desired scale and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)tetrahydropyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted tetrahydropyran derivatives .

Scientific Research Applications

2-(Aminomethyl)tetrahydropyran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)tetrahydropyran involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. This can lead to changes in cellular processes and biochemical pathways, making it a valuable compound for studying molecular interactions and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)tetrahydropyran is unique due to its specific structure, which combines the properties of tetrahydropyran with the reactivity of an aminomethyl group. This makes it a versatile compound for various chemical reactions and applications in scientific research .

Biological Activity

Overview

2-(Aminomethyl)tetrahydropyran (CAS No. 6628-83-7) is an organic compound derived from tetrahydropyran, characterized by the presence of an aminomethyl group attached to its six-membered ring structure. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its unique properties and potential biological activities.

  • Molecular Formula : C6_6H13_{13}NO
  • Molecular Weight : 115.18 g/mol
  • Structure : Contains a tetrahydropyran ring with an aminomethyl substituent.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biomolecules, influencing several biochemical pathways.

Target Interactions

  • Monoamine Transporters : Research indicates that derivatives of tetrahydropyran structures can inhibit the uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This suggests potential applications in treating mood disorders and other neuropsychiatric conditions .
  • Antibacterial Activity : Some studies have explored the use of tetrahydropyran derivatives in developing compounds that neutralize bacterial endotoxins, indicating a potential role in antimicrobial therapies .

Case Studies

  • Dopamine and Serotonin Transporter Inhibition :
    • A study investigated the structure-activity relationship (SAR) of various tetrahydropyran derivatives, demonstrating that specific substitutions could enhance their inhibitory potency against dopamine and serotonin transporters. Compounds showed varying efficacy, with some exhibiting significant antidepressant-like effects in animal models .
  • Antimicrobial Properties :
    • Research has indicated that certain derivatives of this compound possess antibacterial properties. These compounds were shown to interact with bacterial membranes, leading to cell lysis and death .
  • Synthesis of Bioactive Compounds :
    • The synthesis of this compound has been optimized for producing novel bioactive compounds with enhanced pharmacological profiles. These compounds have been tested for their efficacy in various biological assays, showing promise as therapeutic agents .

Comparative Analysis

CompoundBiological ActivityMechanism of Action
This compoundNeurotransmitter uptake inhibitionInteraction with monoamine transporters
4-(2-Aminoethyl)tetrahydropyranSimilar activitySimilar mechanism as above
2-(Aminomethyl)piperidineAntidepressant effectsMonoamine reuptake inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Aminomethyl)tetrahydropyran, and what are the critical reaction conditions?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions leveraging nucleophilic substitution or reductive amination. A general protocol includes:

  • Step 1 : Cyclization of precursor alcohols (e.g., but-3-en-1-ol) with carbonyl compounds under acidic or basic conditions to form the tetrahydropyran ring .
  • Step 2 : Introduction of the aminomethyl group via reductive amination using NaBH₃CN or catalytic hydrogenation with Pd/C .
  • Critical Conditions : Anhydrous solvents (e.g., THF), controlled pH for cyclization, and inert atmospheres to prevent oxidation. For example, acetyl chloride in acetonitrile facilitates efficient amidations at room temperature .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • GC-MS : Effective for purity assessment and structural elucidation. Fragmentation patterns (e.g., m/z 151.6 for the molecular ion [M+H]⁺) confirm the molecular weight .
  • ¹H/¹³C NMR : Key signals include δ 3.5–4.0 ppm (tetrahydropyran oxygen-proton coupling) and δ 2.8–3.2 ppm (aminomethyl CH₂ group). Carbon shifts at 60–70 ppm indicate the oxygenated ring carbons .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C ether linkage) validate functional groups .

Q. What are the typical reactivity patterns of this compound in organic synthesis?

Methodological Answer:

  • Nucleophilic Substitution : The aminomethyl group reacts with electrophiles (e.g., aldehydes) to form imines or amides under mild conditions .
  • Ring-Opening Reactions : Acidic hydrolysis cleaves the tetrahydropyran ring, yielding linear diols or amino alcohols .
  • Redox Behavior : Oxidation with KMnO₄ converts the amine to a nitro group, while LiAlH₄ reduces it to a primary amine without ring disruption .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved using organocatalysis?

Methodological Answer: Asymmetric organocatalysis employs chiral catalysts (e.g., L-proline derivatives) to induce enantioselectivity:

  • Mannich Reactions : Chiral amines catalyze the addition of ketones to imines, forming β-amino alcohol derivatives with >90% ee .
  • Domino Reactions : Four-component reactions (e.g., arylamines, aldehydes, acetylenedicarboxylates) yield dihydropyranones with axial chirality. Computational modeling (DFT) optimizes transition states for stereocontrol .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Standardized Assays : Use uniform cell lines (e.g., RAW 264.7 macrophages) and dose ranges (10–100 µM) to minimize variability in anti-inflammatory studies .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites versus parent compounds, clarifying discrepancies in cytotoxicity .
  • Structural-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., aryl vs. alkyl groups) isolates pharmacophoric motifs .

Q. How does computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict attack sites. For example, the aminomethyl group’s lone pair directs nucleophiles to the β-carbon of the tetrahydropyran ring .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DMF) on transition states. Polar solvents stabilize charged intermediates, favoring SN1 pathways .
  • Retrosynthesis Tools : AI-driven platforms (e.g., Template_relevance Pistachio) propose feasible routes by cross-referencing reaction databases .

Properties

IUPAC Name

oxan-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-6-3-1-2-4-8-6/h6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGCBQKDTGBHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031748
Record name 2-Aminomethyltetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6628-83-7
Record name Tetrahydro-2H-pyran-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6628-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyran, 2-aminomethyltetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Aminomethyl)tetrahydropyran
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminomethyltetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Tetrahydro-2H-pyran-2-ylmethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Aminomethyl)tetrahydropyran
Reactant of Route 2
Reactant of Route 2
2-(Aminomethyl)tetrahydropyran
Reactant of Route 3
2-(Aminomethyl)tetrahydropyran
Reactant of Route 4
Reactant of Route 4
2-(Aminomethyl)tetrahydropyran
Reactant of Route 5
2-(Aminomethyl)tetrahydropyran
Reactant of Route 6
2-(Aminomethyl)tetrahydropyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.